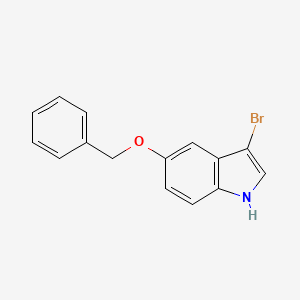

5-(Benzyloxy)-3-bromo-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Materials Science Research

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of profound importance. In nature, it forms the core of the essential amino acid tryptophan and is subsequently found in a vast array of alkaloids, neurotransmitters like serotonin (B10506), and other biologically active compounds. creative-proteomics.comresearchgate.net This natural prevalence has inspired organic chemists to utilize the indole scaffold as a foundational element in the synthesis of new therapeutic agents. Its structure is a key component in numerous FDA-approved drugs, including treatments for various cancers, neurodegenerative disorders, and hypertension. mdpi.com

The utility of indoles is not confined to medicine. These electron-rich aromatic systems are increasingly explored in materials science. creative-proteomics.com Fused indole structures known as indoloindoles are noted for being air-stable and possessing tunable electronic properties, making them suitable for applications in organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability to functionalize the indole core allows for the precise control of its electronic and photophysical properties, opening new frontiers in the development of advanced organic materials. researchgate.netacs.org

Contextualizing Substituted Indoles in Contemporary Chemical Research Paradigms

The true power of the indole scaffold in modern research lies in its capacity for substitution. The indole ring has multiple positions where different chemical groups can be attached, and the identity and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. mdpi.commdpi.com The organic reactivity of the indole core is largely dictated by the lone pair of electrons on the nitrogen atom, which delocalizes across the ring system, making the C3 position particularly electron-rich and nucleophilic. mdpi.com

Consequently, 3-substituted indoles have been extensively studied and are central to many synthetic strategies. researchgate.net Furthermore, substitutions on the benzene portion of the scaffold (positions C4 through C7) are critical for modulating biological activity and physical characteristics. This ability to create a diverse library of compounds from a single core structure is a central theme in modern drug discovery and materials development. mdpi.comopenmedicinalchemistryjournal.com Researchers can systematically alter substituents to optimize a molecule's interaction with a specific biological target or to tune its performance in an electronic device. researchgate.net

Overview of 5-(Benzyloxy)-3-bromo-1H-indole as a Strategic Research Target

This compound emerges as a compound of significant strategic interest, precisely because it embodies the principles of targeted, multi-functional design in indole chemistry. It is a bifunctional synthetic building block, engineered to facilitate the efficient construction of more complex molecules.

The strategic value of this compound can be understood by dissecting its constituent parts:

The Indole Core: Provides the foundational aromatic structure known for its broad utility.

The 5-(Benzyloxy) Group: The oxygen at the 5-position is a key feature in many biologically crucial molecules, most notably the neurotransmitter serotonin (5-hydroxytryptamine). The benzyloxy group serves as a robust protecting group for this hydroxyl functionality. This allows chemists to perform reactions on other parts of the molecule without affecting the oxygen at C5, with the option to remove the benzyl (B1604629) group at a later synthetic stage to reveal the free hydroxyl.

The 3-Bromo Group: The bromine atom at the C3 position acts as a versatile reactive handle. Halogens on aromatic rings are ideal substrates for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.govresearchgate.net This enables the straightforward formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of diverse molecular fragments at the indole's most reactive position. The use of bromo-indoles as precursors in the synthesis of potential antibacterial agents and other complex targets highlights the importance of this functionalization. nih.govnih.gov

In essence, this compound is not typically an end-product but rather a sophisticated intermediate. It provides a pre-packaged solution for chemists aiming to build complex indole derivatives, offering a protected, biologically relevant functional group at C5 and a highly versatile reactive site at C3 for subsequent elaboration.

Interactive Data Tables

Below are data tables detailing the properties of this compound and summarizing the strategic importance of its functional groups.

Table 1: Chemical Properties of Key Indole Compounds

| Property | This compound (unprotected) | tert-butyl 3-bromo-5-(benzyloxy)-1H-indole-1-carboxylate (N-BOC protected) |

| Molecular Formula | C₁₅H₁₂BrNO | C₂₀H₂₀BrNO₃ uni.lu |

| Molecular Weight | 286.17 g/mol | 402.28 g/mol |

| Appearance | Solid | Data not available |

| Key Functional Groups | Indole NH, C3-Br, C5-O-Benzyl | N-BOC, C3-Br, C5-O-Benzyl |

| InChIKey | Not readily available | NHBAORGFRKXFIJ-UHFFFAOYSA-N uni.lu |

Table 2: Significance of Substitutions on the Indole Scaffold

| Position & Substituent | Role in the Molecule | Common Applications/Significance | Relevant Findings |

| C3-Bromo | Reactive handle for cross-coupling | Synthesis of complex derivatives, introduction of aryl, alkyl, or other functional groups. | Bromo-substituted heterocycles are widely used in palladium-catalyzed reactions to build molecular complexity. nih.govresearchgate.netuzh.ch |

| C5-Benzyloxy | Protected hydroxyl group | Precursor to 5-hydroxyindoles, important in synthesizing analogues of bioactive molecules like serotonin. | The 5-position is critical for the biological activity of many indole-based drugs and natural products. researchgate.netmdpi.com |

| N1-H (or N-substitution) | Site for protection or substitution | The acidity and reactivity of the N-H bond are key to many indole syntheses; substitution here modifies electronic properties. | N-alkylation is a common strategy, and protection (e.g., with a BOC group) is often necessary during multi-step synthesis. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXOJKXWRRGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477452 | |

| Record name | 3-bromo-5-benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569337-39-9 | |

| Record name | 3-bromo-5-benzyloxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzyloxy 3 Bromo 1h Indole and Its Advanced Derivatives

Strategies for Constructing the Indole (B1671886) Nucleus with Benzyloxy Substitution

The introduction of a benzyloxy group at the 5-position of the indole ring requires specific synthetic considerations. Several classical and modern synthetic methods have been adapted to accommodate this oxygenated substituent, providing versatile routes to 5-(benzyloxy)-1H-indole, the precursor to the target compound.

Adaptations of Classical Indole Syntheses for Oxygenated Indole Systems (e.g., Reissert, Batcho-Leimgruber)

Classical indole syntheses, such as the Reissert and Batcho-Leimgruber methods, have been successfully adapted for the preparation of oxygenated indole systems.

The Reissert indole synthesis involves the reaction of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to yield the indole-2-carboxylic acid. wikipedia.org This method is amenable to the synthesis of 5-substituted indoles, provided the appropriately substituted ortho-nitrotoluene is available. For the synthesis of 5-(benzyloxy)-1H-indole, the starting material would be 4-(benzyloxy)-2-nitrotoluene. The initial condensation is typically carried out using a base like potassium ethoxide. wikipedia.org The subsequent reductive cyclization using reagents such as zinc in acetic acid leads to the formation of the indole ring. wikipedia.org

| Synthesis Method | Key Reactants | Key Intermediates | Typical Reducing Agents for Cyclization | Reference |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Ethyl o-nitrophenylpyruvate | Zinc/Acetic Acid | wikipedia.org |

| Batcho-Leimgruber | o-Nitrotoluene, DMF-acetal, Pyrrolidine (B122466) | Enamine | Raney Nickel/Hydrazine (B178648), Pd/C, H₂ | wikipedia.orgorgsyn.org |

Metal-Catalyzed Cyclizations and Heteroannulations for Indole Ring Formation

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the construction of heterocyclic systems, including the indole nucleus. thieme-connect.de These methods often offer high efficiency and functional group tolerance. Palladium-catalyzed and gold-catalyzed cyclizations are prominent examples. thieme-connect.de For instance, the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative bearing an alkyne or alkene moiety can be facilitated by a metal catalyst to form the indole ring. While specific examples for the direct synthesis of 5-(benzyloxy)-1H-indole via these methods are not extensively detailed in the provided context, the general principles of metal-catalyzed heteroannulation represent a powerful approach for constructing such substituted indoles. thieme-connect.deehu.eus

One-Pot Multicomponent Reaction Approaches to Substituted Indoles

One-pot multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their atom economy, operational simplicity, and ability to generate molecular diversity. tandfonline.com Several MCRs have been developed for the synthesis of substituted indoles. tandfonline.comrsc.orgacs.orgmdpi.com These reactions often involve the in-situ formation and subsequent reaction of multiple intermediates. For example, a three-component reaction involving an aryl hydrazine, a ketone, and an alkyl halide can be used to generate 1,2,3-trisubstituted indoles in a one-pot fashion based on a Fischer indolization-N-alkylation sequence. rsc.org While a direct one-pot synthesis of 5-(benzyloxy)-3-bromo-1H-indole is not explicitly described, the principles of MCRs could be applied to construct the 5-(benzyloxy)indole core, which can then be subjected to bromination.

Regioselective Bromination Techniques at the C-3 Position of Indoles

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles. This inherent reactivity allows for the regioselective introduction of a bromine atom at this position.

Direct Halogenation Protocols for 1H-Indoles Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of indoles at the C-3 position. nih.govrsc.org The reaction is typically carried out under mild conditions, for instance, in a solvent like acetonitrile (B52724) at low temperatures (e.g., 0 °C) to room temperature. nih.gov The electrophilic bromine from NBS preferentially attacks the electron-rich C-3 position of the indole nucleus. This method has been successfully applied to a wide range of indole derivatives. nih.govnih.gov The use of NBS in combination with an ionic liquid has also been reported as an efficient method for regioselective monobromination of activated aromatic compounds. researchgate.net

| Reagent | Typical Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to rt | High for C-3 | nih.gov |

| N-Bromosuccinimide (NBS)/Ionic Liquid | [Bmim]Br or dioxane | High for monobromination | researchgate.net |

| Bromine (Br₂) | Dichloromethane/Methanol | C-5 bromination can occur | researchgate.net |

Influence of Protecting Groups (e.g., N-Boc, N-Tosyl) on Directing Halogenation and Reactivity

The presence of a protecting group on the indole nitrogen can significantly influence the reactivity and regioselectivity of electrophilic substitution reactions. wikipedia.org Protecting groups are introduced to modify the chemical properties of the indole nitrogen, which in turn affects the electron density of the indole ring system. researchgate.netrsc.org

Commonly used protecting groups for indoles include the tert-butoxycarbonyl (Boc) and tosyl (Ts) groups. An N-Boc group, being electron-withdrawing, can decrease the nucleophilicity of the indole ring, potentially requiring more forcing conditions for bromination. However, it can also prevent side reactions at the nitrogen atom. In some cases, the presence of a Boc group has been shown to facilitate novel rearrangements following bromination. acs.org An N-tosyl group is also strongly electron-withdrawing and can influence the outcome of reactions at other positions of the indole ring. The choice of protecting group can be critical in multi-step syntheses, as it must be stable to the reaction conditions and easily removable at a later stage. nih.gov The regiospecificity of bromination can be controlled by varying both the substituent and the N(1) protecting group on the indole ring. nih.gov

| Protecting Group | Abbreviation | General Electronic Effect | Influence on Reactivity | Reference |

| tert-Butoxycarbonyl | Boc | Electron-withdrawing | Decreases ring nucleophilicity | acs.org |

| Tosyl (p-Toluenesulfonyl) | Ts | Electron-withdrawing | Decreases ring nucleophilicity | nih.gov |

| Benzenesulfonyl | - | Electron-withdrawing | Permits lithiation at C-2 | researchgate.net |

Impact of Existing Substituents on Bromination Regioselectivity and Yields

The position of bromine attachment on the indole ring during electrophilic substitution is highly dependent on the nature and location of existing substituents. The indole nucleus is an electron-rich heterocycle, with the C-3 position being the most nucleophilic and, therefore, the preferred site for electrophilic attack. bhu.ac.inpearson.com Should the C-3 position be occupied, electrophilic substitution typically occurs at the C-2 position. bhu.ac.in

The regioselectivity of bromination can be precisely controlled by modifying the substituents on the indole ring, particularly the protecting group on the N(1) nitrogen. acs.org For instance, the presence of an electron-withdrawing group (EWG) on the indole nitrogen can direct halogenation to the C-2 position. organic-chemistry.orgacs.orgacs.org Conversely, C-3 halogenation is generally achievable regardless of the electronic properties of the nitrogen-protecting group. organic-chemistry.orgacs.orgacs.org

The electronic character of substituents on the benzene (B151609) portion of the indole ring also influences the reaction's outcome. A study on the direct bromination of substituted indoles showed that the reaction rate is significantly affected by the substituent's electron-withdrawing power. researchgate.net The rate of bromination was found to decrease in the following order of substituents (R): -OCH₃, -CH₃, -H, -C(CH₃)₂CH₂, -C₆H₅, -CH₂OH, -F, -SCH₂CH₃, -Cl, -Br, -COCH₃, -COOH, -NC, -COH, and -CN. researchgate.net This trend highlights that electron-donating groups enhance the reaction rate, while electron-withdrawing groups diminish it.

In enzymatic brominations, the nature of the substituent can determine the final product. For example, vanadium bromoperoxidase-catalyzed bromination of 2-substituted indoles generally yields the 3-bromo product, whereas 3-substituted indoles tend to form the 3-oxo derivative. escholarship.org

The table below summarizes the influence of substituent types on the regioselectivity of indole bromination.

| Substituent Type on Indole | Primary Bromination Position | Notes |

| Unsubstituted or Electron-Donating Group at C-5 | C-3 | The C-3 position is the most electron-rich and sterically accessible. |

| Electron-Withdrawing Group (EWG) on N-1 | C-2 | The EWG reduces the nucleophilicity of the pyrrole (B145914) ring, making the C-2 position more favorable for attack. organic-chemistry.orgacs.org |

| Occupied C-3 Position | C-2 | Electrophilic attack is redirected to the next most reactive site. bhu.ac.in |

| Occupied C-2 and C-3 Positions | C-6 | Substitution occurs on the benzene ring, typically at the C-6 position. bhu.ac.in |

Synthetic Routes to this compound from Precursor Molecules

The synthesis of this compound can be achieved through various strategies, primarily involving the functionalization of a pre-existing indole core or the construction of the indole ring from acyclic precursors.

Sequential Functionalization of 5-Benzyloxyindole (B140440)

A direct and common method for preparing this compound is the sequential functionalization of 5-benzyloxyindole. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This approach leverages the high nucleophilicity of the C-3 position of the indole ring. The synthesis begins with the commercially available 5-benzyloxyindole, which is then subjected to an electrophilic brominating agent.

While direct bromination of activated indoles can sometimes lead to a mixture of products, selective procedures have been developed. core.ac.uk For instance, treatment of an activated indole with a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures can afford the 3-bromo derivative with high regioselectivity and yield. This method is effective for activated indoles like 5-methoxyindole, which is structurally analogous to 5-benzyloxyindole. core.ac.uk

Reaction Scheme: Starting Material: 5-(Benzyloxy)indole Reagent: N-Bromosuccinimide (NBS) Product: this compound

This method is advantageous due to its straightforward nature and the availability of the starting material.

Multistep Synthetic Pathways Towards Substituted Bromoindoles

More complex, multi-step synthetic pathways allow for the construction of the this compound structure from simpler, non-indolic precursors. These routes offer greater flexibility for introducing a variety of substituents. A common strategy involves synthesizing the indole ring with the bromine atom already incorporated into one of the starting materials.

For example, a general approach to 5-substituted indoles starts from appropriately substituted anilines. luc.edu In the context of 5-bromoindoles, a synthesis can commence with 4-bromoaniline. iajps.com A relevant historical synthesis, the Gassman indole synthesis, allows for the preparation of various substituted indoles from anilines, although it has limitations with certain substituents like 5-methoxy groups. luc.edu

A versatile multi-step synthesis for a related compound, 4-benzyloxyindole, starts from 2-methyl-3-nitrophenol. orgsyn.org This process involves:

Benzylation of the phenol (B47542) group.

Condensation with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine to form an enamine.

Reductive cyclization using a reducing agent like Raney nickel and hydrazine to form the indole ring. orgsyn.org

A similar strategy could be envisioned starting from a brominated aniline or phenol precursor to build the desired 5-bromo-indole scaffold, followed by benzylation if necessary. Another pathway involves the palladium-catalyzed enantioselective alkene difunctionalization, which has been shown to tolerate 5-bromoindole (B119039), suggesting its utility in building complex structures from this core. nih.gov

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign methods for synthesizing halogenated indoles, aligning with the principles of green chemistry. bridgew.eduresearchgate.netbeilstein-journals.org These approaches focus on reducing hazardous waste, avoiding toxic reagents, and improving reaction efficiency.

One prominent green strategy involves the use of an oxone-halide system. organic-chemistry.orgacs.orgacs.org This method generates the reactive halogenating species in situ, eliminating the need for traditional, often hazardous, stoichiometric halogenating agents like elemental bromine or N-halosuccinimides. acs.orgacs.org This protocol is efficient, mild, and reduces the formation of toxic organic byproducts. acs.org

Enzymatic halogenation presents another powerful green alternative. Flavin-dependent halogenase (FDH) enzymes can catalyze the specific bromination of indoles. For instance, the RebH enzyme variant 3-LSR has been shown to brominate a variety of indoles at the C-3 position with high conversion rates. frontiersin.org Vanadium bromoperoxidase (V-BrPO) is another enzyme that effectively catalyzes the bromination of indoles in the presence of bromide and hydrogen peroxide. escholarship.org These biocatalytic methods operate under mild conditions and offer high selectivity.

Indole-catalyzed bromination reactions in lipophilic, green solvents like heptane (B126788) represent a further advancement. acs.orgrsc.org This approach utilizes an indole as an organocatalyst and N-bromosuccinimide (NBS) as the stoichiometric bromine source. The reaction proceeds through a solid-liquid phase transfer mechanism, and the succinimide (B58015) byproduct can be easily recovered by filtration, simplifying purification and reducing waste. acs.orgrsc.org This method avoids the use of hazardous halogenated solvents and is compatible with base-sensitive compounds. acs.org

The table below highlights some green chemistry approaches applicable to indole bromination.

| Green Chemistry Approach | Key Features | Advantages |

| Oxone-Halide System | In situ generation of reactive halogenating species. acs.orgacs.org | Avoids stoichiometric halogenating agents; reduces toxic byproducts. acs.org |

| Enzymatic Bromination (e.g., FDH, V-BrPO) | Uses enzymes as catalysts under mild conditions. escholarship.orgfrontiersin.org | High selectivity; environmentally friendly conditions. |

| Indole-Catalyzed Bromination | Uses an organocatalyst in green solvents (e.g., heptane). acs.orgrsc.org | Avoids hazardous solvents; easy purification; catalyst can be recovered. acs.orgrsc.org |

Reactivity and Mechanistic Investigations of 5 Benzyloxy 3 Bromo 1h Indole

Electrophilic Substitution Reactivity on the Indole (B1671886) Ring System

The indole ring is inherently π-excessive, making it susceptible to electrophilic attack. The C-3 position is typically the most reactive site for electrophilic substitution. However, the presence of substituents can significantly modulate this reactivity.

Analysis of C-3 Reactivity and the Directing Effects of Bromine and Benzyloxy Groups

The C-3 position of the indole ring in 5-(benzyloxy)-3-bromo-1H-indole is already substituted with a bromine atom. This has a profound impact on the typical electrophilic substitution pattern. The lone pair of electrons on the nitrogen atom increases the electron density at the C-3 position, making it the preferred site for electrophilic attack in unsubstituted indoles. quora.com

The bromine atom at C-3 is an electron-withdrawing group and deactivates the indole ring towards further electrophilic substitution. Conversely, the benzyloxy group at the 5-position is an electron-donating group through resonance, thereby activating the benzene (B151609) portion of the indole ring. This activating effect directs incoming electrophiles to the ortho and para positions relative to the benzyloxy group. libretexts.orgpressbooks.pub Therefore, electrophilic substitution on this compound is more likely to occur on the benzene ring at positions C-4 and C-6, rather than on the pyrrole (B145914) ring.

Computational Modeling of Electrophilic Attack Pathways

Computational models would likely confirm that the benzyloxy group at C-5 increases the electron density at the C-4 and C-6 positions, making them the most probable sites for electrophilic attack. These models would calculate the energies of the intermediates formed upon attack at different positions, with the lowest energy pathway indicating the most likely product.

Nucleophilic Substitution and Cross-Coupling Reactions

The carbon-bromine bond at the C-3 position is a key site for nucleophilic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-N Coupling Reactions Involving the Bromo Moiety

The bromine atom at the C-3 position of this compound is amenable to palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This powerful reaction allows for the formation of C-N bonds between the indole ring and various nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates.

These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the coupling and can influence reaction rates and yields. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com

Below is a table summarizing representative conditions for Buchwald-Hartwig amination reactions on similar 3-bromoindole scaffolds.

| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | NaOtBu | Toluene (B28343) | 100 | 85 |

| Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 78 |

This table is illustrative and based on general knowledge of Buchwald-Hartwig reactions on aryl bromides.

Exploration of the C-Br Bond Reactivity in Other Cross-Coupling Transformations

The versatile C-Br bond at the 3-position can also participate in a variety of other palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. These include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds. This is a widely used method for constructing biaryl structures. researchgate.netchemrxiv.org

Heck Coupling: Reaction with alkenes to form new C-C bonds, leading to substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organometallic reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comuwindsor.ca

The following table provides a conceptual overview of the potential products from various cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Product |

| Suzuki | Phenylboronic acid | 5-(Benzyloxy)-3-phenyl-1H-indole |

| Heck | Styrene | 5-(Benzyloxy)-3-styryl-1H-indole |

| Sonogashira | Phenylacetylene | 5-(Benzyloxy)-3-(phenylethynyl)-1H-indole |

This table is a conceptual representation of potential transformations.

Transformations and Functional Group Interconversions of the Benzyloxy Group

The benzyloxy group at the 5-position is a protecting group for the hydroxyl functionality and can be removed or transformed under specific conditions.

The most common transformation is debenzylation , which cleaves the benzyl (B1604629) ether to reveal the free hydroxyl group (5-hydroxy-3-bromo-1H-indole). This is typically achieved through catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) and a hydrogen atmosphere. Other methods for debenzylation include the use of strong acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trichloride (B1173362) (BCl₃).

The benzylic C-H bonds of the benzyloxy group itself can also undergo reactions. For instance, benzylic C-H bonds are susceptible to oxidation to form a benzoyl group, or they can be involved in radical reactions. msu.edubeilstein-journals.org However, these transformations are less common when the primary goal is to modify the indole core.

The hydroxyl group, once deprotected, can undergo a range of reactions, such as etherification, esterification, or serve as a directing group for further electrophilic substitutions on the benzene ring.

Hydrogenation and Other Deprotection Strategies for the Benzyloxy Moiety

The benzyl ether in this compound serves as a robust protecting group for the 5-hydroxyl functionality. organic-chemistry.org Its removal is a critical step in the synthesis of many target molecules. The most common and efficient method for cleaving benzyl ethers is through catalytic hydrogenation. organic-chemistry.orgwikipedia.org This method is advantageous due to the clean formation of the desired alcohol and toluene as a byproduct. organic-chemistry.org

Catalytic Hydrogenation: Standard conditions for hydrogenation involve the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere. organic-chemistry.org For substrates that may contain other reducible functional groups, a strategy known as catalytic transfer hydrogenation can be employed. This technique uses a hydrogen donor, such as 1,4-cyclohexadiene, to limit the amount of available hydrogen, thereby enhancing selectivity. organic-chemistry.org

Oxidative Cleavage: Alternatively, the benzyloxy group can be removed under oxidative conditions. The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a well-established method, particularly for p-methoxybenzyl (PMB) ethers, which are more labile due to the electron-donating methoxy (B1213986) group that stabilizes the intermediate. organic-chemistry.orgwikipedia.org Recent studies have also reported the successful DDQ-mediated deprotection of simple benzyl ethers under photoirradiation. organic-chemistry.org However, the debenzylation process can sometimes lead to lower yields or necessitate harsh reaction conditions. clockss.org

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers, but this method's application is restricted to substrates that can withstand acidic environments. organic-chemistry.org For instance, treatment of 9-benzylcarbazole (B96559) with hot trifluoroacetic acid (TFA) resulted in the recovery of the starting material, indicating the stability of the benzyl group under these specific acidic conditions. clockss.org

Table 1: Selected Deprotection Strategies for Benzyl Ethers

| Method | Reagents/Conditions | Advantages | Limitations | Citations |

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yield | Not suitable for molecules with other reducible groups | organic-chemistry.org |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Selective for benzyl ether cleavage | organic-chemistry.org | |

| Oxidative Cleavage | DDQ, MeCN, photoirradiation | Useful for acid/base sensitive substrates | Stoichiometric oxidant required | organic-chemistry.org |

| Acidic Cleavage | Strong acids (e.g., TFA) | Limited to acid-stable substrates | organic-chemistry.orgclockss.org |

Post-Synthetic Modifications of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring in this compound is a key site for synthetic diversification. Modification at this position can significantly alter the compound's electronic properties and biological activity. These modifications typically involve either protection of the N-H group to facilitate other reactions or direct N-alkylation or N-arylation to build molecular complexity.

N-Protection: To prevent unwanted side reactions during subsequent synthetic steps, the indole nitrogen is often protected. Common protecting groups for indoles include the tosyl (Ts) and tert-butyloxycarbonyl (Boc) groups. nih.govuni.luresearchgate.net For example, 5-(benzyloxy)-3-methylindole can be treated with dimsylsodium and then 4-methylbenzenesulfonyl chloride to yield the N-tosylated product. nih.govresearchgate.net Similarly, a Boc-protected version of this compound is commercially available and used in synthesis. uni.lu

N-Alkylation and N-Arylation: Direct functionalization of the indole nitrogen can be achieved through various C-N bond-forming reactions. One strategy for synthesizing N-alkylated indoles involves a two-step, one-pot procedure starting from the corresponding indoline (B122111). nih.gov This method uses an iron-catalyzed N-alkylation of the indoline with an alcohol, followed by an in-situ oxidation to the N-alkylated indole. nih.gov The scope of this reaction includes various substituted benzyl alcohols, demonstrating its versatility. nih.gov N-arylation can be accomplished via cross-coupling reactions, providing access to a range of N-aryl indole derivatives. academie-sciences.fr

Table 2: Examples of N-1 Modification of Indole Derivatives

| Modification | Reagents | Product Type | Citations |

| N-Tosylation | 4-Methylbenzenesulfonyl chloride, Base | N-Tosyl-indole | nih.govresearchgate.net |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | N-Boc-indole | uni.luacs.org |

| N-Alkylation | Alcohol, Iron catalyst, then oxidant | N-Alkyl-indole | nih.gov |

| N-Arylation | Aryl halide, Catalyst, Base | N-Aryl-indole | academie-sciences.fr |

Advanced Mechanistic Studies and Reaction Kinetics

Detailed mechanistic and kinetic studies specifically focused on reactions involving this compound are not extensively documented in publicly available literature. However, the general mechanisms of the key reactions it undergoes are well-established.

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. acs.org The C-3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution. acs.org The presence of the bromine atom at C-3 in this compound is typically the result of an electrophilic bromination of the corresponding 5-benzyloxyindole (B140440) precursor using an electrophilic bromine source like N-bromosuccinimide (NBS). researchgate.net

The deprotection of the benzyloxy group via oxidative cleavage with DDQ proceeds through a mechanism involving the formation of a charge-transfer complex, followed by hydride abstraction to generate a benzylic cation. This cation is stabilized by the electron-donating character of the ether oxygen. Subsequent attack by water leads to the formation of a hemiacetal, which then collapses to yield the deprotected phenol (B47542) and benzaldehyde. organic-chemistry.org

The iron-catalyzed N-alkylation of indolines operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol substrate to form an aldehyde and a metal-hydride species. The indoline nitrogen then condenses with the aldehyde to form an enamine, which is subsequently reduced by the metal-hydride to yield the N-alkylated indoline, regenerating the catalyst. A final oxidation step then furnishes the N-alkylated indole. nih.gov

While specific rate constants and detailed energy profiles for reactions of this compound are not available, these established mechanistic principles provide a solid framework for understanding its reactivity and for planning its use in complex synthetic sequences.

Applications of 5 Benzyloxy 3 Bromo 1h Indole As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole nucleus is a common feature in a vast number of biologically active natural products. The strategic placement of functional groups in 5-(benzyloxy)-3-bromo-1H-indole allows for its elaboration into intricate alkaloid skeletons.

Precursor Role in the Synthesis of Diverse Substituted Indole Scaffolds

The reactivity of the bromine atom at the C3 position of the indole ring allows for the introduction of various substituents, a key step in building molecular diversity. This transformation is fundamental to the synthesis of more complex indole derivatives. The benzyloxy group at the 5-position acts as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a site for further modification. This strategy is essential for the synthesis of compounds with specific biological targets.

The N-Boc protected form of this compound, tert-butyl this compound-1-carboxylate, is a commercially available and frequently used derivative that offers enhanced stability and solubility, facilitating its use in a broader range of reaction conditions. synquestlabs.com The synthesis of various 3-substituted indoles often begins with a precursor like this compound, highlighting its foundational role in creating libraries of compounds for biological screening. scirp.org

Strategic Intermediate in Academic Total Synthesis Efforts

In the academic pursuit of total synthesis, which involves the complete chemical synthesis of a complex natural product from simple, commercially available starting materials, this compound and its analogs have proven to be valuable intermediates. For instance, substituted indoles are recognized as essential precursors for medicinally important alkaloids like physostigmine. nih.gov The synthesis of such complex molecules often requires a building block that allows for the controlled and sequential introduction of different chemical moieties. The structure of this compound, with its distinct reactive sites, is well-suited for this purpose.

Development of Novel Heterocyclic Systems and Molecular Architectures

Beyond its role in natural product synthesis, this compound is instrumental in the creation of novel heterocyclic frameworks, expanding the accessible chemical space for drug discovery and materials science.

Synthesis of Fused Polycyclic Indole Derivatives

The indole core of this compound can be annulated with other ring systems to generate fused polycyclic structures. These complex architectures are of significant interest due to their potential for unique biological activities and material properties. For example, palladium-catalyzed multicomponent cascade reactions involving 3-diazo oxindoles and isocyanides have been developed to synthesize N-fused polycyclic indoles. rsc.org While not directly using this compound, this methodology showcases a strategy where a related indole derivative could be employed. Similarly, Friedel–Crafts alkylation reactions have been utilized to construct polynuclear indole derivatives. nih.gov

A notable application involves the use of indoles in cycloaddition reactions to create fused indoline (B122111) scaffolds. For instance, Zn(II)-catalyzed divergent synthesis through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes has been reported to produce functionalized polycyclic indolines. nih.gov The specific substituents on the indole ring can direct the reaction towards different pathways, yielding distinct product types. nih.gov

Incorporation into Cascade Reactions for Structural Complexity

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple chemical transformations occur in a single synthetic operation. The strategic placement of functional groups in this compound makes it an ideal candidate for incorporation into such reaction sequences. A palladium-catalyzed multicomponent cascade reaction has been reported for the synthesis of N-fused polycyclic indoles, demonstrating the power of this approach to rapidly build molecular complexity from simpler starting materials. rsc.org

Research in Structure-Reactivity Relationships for Catalyst and Ligand Design

The study of how the structure of a molecule influences its reactivity is fundamental to the development of new catalysts and ligands. The well-defined structure of this compound and its derivatives makes them excellent probes for investigating reaction mechanisms and for designing new catalytic systems. For example, understanding the electronic and steric effects of the benzyloxy group at the 5-position and the bromo group at the 3-position can provide insights into the transition states of various chemical reactions. This knowledge is crucial for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Investigating Substituent Effects on Catalytic Performance and Selectivity

The performance of a metal catalyst is intricately linked to the electronic and steric properties of its coordinating ligands. In ligands derived from the this compound core, the substituents at the C-3 and C-5 positions play a crucial role in modulating catalytic activity and selectivity.

The benzyloxy group at the 5-position is generally considered an electron-donating group through resonance. This increased electron density on the indole ring can be transmitted to a metal center coordinated by a ligand incorporating this moiety. In palladium-catalyzed cross-coupling reactions, for instance, more electron-rich ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. Research on related 5-alkoxy-substituted indole systems suggests that this electron-donating nature can lead to more active catalysts. For example, studies on monoamine oxidase B (MAO-B) inhibitors have highlighted the favorable interactions of a "benzyloxy" motif linked to an aryl/heteroaryl ring researchgate.net. This principle extends to catalysis, where the electronic push from the benzyloxy group can stabilize the catalytically active metal center, potentially leading to higher turnover numbers and efficiency.

Conversely, the bromine atom at the C-3 position serves primarily as a synthetic handle for introducing the ligating group (e.g., a phosphine) via reactions like lithium-halogen exchange followed by quenching with a phosphorus electrophile. However, its influence extends beyond its role as a leaving group. Halogen atoms are electron-withdrawing through induction, which can partially counteract the electron-donating effect of the benzyloxy group. This electronic balance is critical. In some catalytic systems, a ligand that is too electron-rich can lead to overly stable metal complexes that are slow to undergo subsequent steps like reductive elimination. Therefore, the interplay between the electron-donating benzyloxy group and the inductively withdrawing (pre-functionalization) bromo group allows for fine-tuning of the ligand's electronic profile.

Steric effects are also paramount. The bulky benzyloxy group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of a reaction. In asymmetric catalysis, the precise orientation and size of substituents on the ligand backbone are critical for achieving high enantioselectivity mdpi.com. The benzyl (B1604629) group's conformation relative to the indole ring can create a defined chiral environment, guiding the approach of substrates to the metal center and favoring the formation of one enantiomer over the other ufrgs.br. Studies on various chiral ligands have consistently shown that bulky substituents are essential for creating the steric hindrance needed for effective stereocontrol mdpi.comtcichemicals.com.

The table below illustrates the impact of ligand substituents on the catalytic performance in a representative palladium-catalyzed asymmetric allylic alkylation, drawing from data on analogous N-aryl indole-derived phosphine (B1218219) ligands. While not directly using the 5-benzyloxy-3-bromo-1H-indole scaffold, it demonstrates the principle of how substituent changes affect yield and enantioselectivity.

Table 1: Effect of Ligand Substituents on Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand | Aryl Substituent (on Indole) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| L15a | Phenyl | 95 | 90 | nih.gov |

| L15b | 4-Methoxyphenyl (Electron-Donating) | 98 | 92 | nih.gov |

| L15c | 4-Trifluoromethylphenyl (Electron-Withdrawing) | 92 | 85 | nih.gov |

As shown in Table 1, an electron-donating group (methoxy) on the N-aryl indole ligand led to a slight increase in both yield and enantioselectivity compared to the unsubstituted phenyl group, while an electron-withdrawing group (trifluoromethyl) resulted in a decrease in both metrics nih.gov. This trend supports the hypothesis that the electron-donating benzyloxy group in a ligand derived from this compound would likely enhance catalytic performance.

Design and Synthesis of Novel Ligands Incorporating the Indole Core

The structural features of this compound make it an excellent starting point for the design and synthesis of novel ligands, particularly chiral phosphines for asymmetric catalysis. The synthesis of such ligands typically leverages the reactivity of the C-3 position.

A common synthetic strategy involves a lithium-halogen exchange at the C-3 position using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting 3-lithioindole intermediate is a potent nucleophile that can be reacted with various phosphorus electrophiles, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to install a phosphine moiety. This approach directly transforms the bromo-functionalized precursor into a valuable phosphine ligand.

For the creation of chiral ligands, several strategies can be employed. One approach is to use a chiral phosphorus electrophile. Alternatively, and more commonly, chirality is introduced by modifying the indole nitrogen. For example, the N-H group can be deprotonated and reacted with a chiral auxiliary, or the indole itself can be part of a larger, inherently chiral scaffold, such as a biaryl system (e.g., a biindolyl) umn.edu. The synthesis of P-chirogenic phosphine ligands, where the phosphorus atom itself is a stereocenter, represents another advanced strategy, often utilizing phosphine-borane intermediates for stereocontrol mdpi.commdpi.com.

The design of bidentate ligands, which can chelate to a metal center and often provide enhanced stability and control, is a primary goal in catalyst development. Starting from this compound, a bidentate P,N-ligand could be synthesized. For example, after introduction of a phosphine at C-3, the indole nitrogen could be functionalized with a side chain containing another donor atom, such as a pyridine (B92270) or oxazoline (B21484) ring. The synthesis of such unsymmetrical bidentate ligands is a robust area of research umn.edu.

The table below outlines a plausible synthetic sequence for a novel chiral phosphine ligand starting from this compound, based on established synthetic methodologies for related indole derivatives mdpi.comnih.gov.

Table 2: Plausible Synthetic Route to a Novel Indole-Based Phosphine Ligand

| Step | Reactant(s) | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | 1. NaH 2. (R)-2-Bromomethyl-2-methyloxirane | (R)-1-(Oxiran-2-ylmethyl)-5-(benzyloxy)-3-bromo-1H-indole | Introduction of a chiral auxiliary at the N-1 position. |

| 2 | Product from Step 1 | 1. t-BuLi 2. Ph₂PCl | ((R)-5-(Benzyloxy)-1-((R)-2-methyloxiran-2-yl)methyl)-1H-indol-3-yl)diphenylphosphine | Introduction of the phosphine moiety at the C-3 position. |

| 3 | Product from Step 2 | [Pd(allyl)Cl]₂ | Chiral Palladium(II)-Phosphine Complex | Formation of the active catalyst precursor. |

This synthetic design leverages the inherent functionalities of the starting material to build a complex, chiral ligand. The benzyloxy group provides beneficial electronic properties and steric bulk, while the bromo- and N-H positions serve as anchor points for introducing the phosphine donor and a chiral element, respectively. The development of such ligands from readily available precursors like this compound is crucial for advancing the field of asymmetric catalysis.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Comprehensive Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the connectivity and chemical environment of each atom within the molecule.

While specific experimental data for 5-(Benzyloxy)-3-bromo-1H-indole is not widely published, the expected NMR spectral data can be predicted based on the analysis of closely related indole (B1671886) derivatives. rsc.orgyoutube.com For instance, in ¹H NMR, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. hw.ac.uk The protons on the indole ring and the benzyloxy group would exhibit characteristic signals in the aromatic region (approximately 6.8-7.8 ppm), with their specific shifts and coupling patterns dictated by their substitution.

In ¹³C NMR spectroscopy, the carbon atoms of the indole core, the benzyloxy substituent, and the bromine-bearing carbon at the C3 position would each produce a distinct signal. The carbon atom attached to the bromine (C3) is expected to be significantly shifted due to the halogen's electronegativity. The benzylic CH₂ carbon and the carbons of the phenyl ring would also show characteristic resonances.

Expected ¹H NMR Data for this compound This table is predictive, based on known data for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 8.0 | br s (broad singlet) |

| Aromatic H's (Indole, Benzyl) | 6.8 - 7.8 | m (multiplet) |

| Benzylic CH₂ | ~ 5.1 | s (singlet) |

Expected ¹³C NMR Data for this compound This table is predictive, based on known data for similar structures like 5-Bromoindole (B119039) and other benzyloxy-indoles. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (benzyl ether) | ~ 154 |

| Aromatic C's (Indole, Benzyl) | 110 - 140 |

| C-Br (C3) | ~ 95 |

| Benzylic CH₂ | ~ 71 |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Molecular Characterization

Mass spectrometry (MS) provides critical information about a molecule's mass and, by extension, its elemental composition. For this compound (C₁₅H₁₂BrNO), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The technique also reveals fragmentation patterns that can help verify the structure. scirp.org Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this compound would include the N-H stretch of the indole ring, C-H stretches from the aromatic and benzylic groups, C=C stretches from the aromatic rings, and the C-O stretch of the ether linkage.

Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₁₅H₁₂BrNO and common adducts. uni.lusigmaaldrich.com

| Ion / Adduct | Predicted Mass-to-Charge Ratio (m/z) |

| [M]⁺ (with ⁷⁹Br) | ~ 301.0 |

| [M]⁺ (with ⁸¹Br) | ~ 303.0 |

| [M+H]⁺ (with ⁷⁹Br) | ~ 302.0 |

| [M+H]⁺ (with ⁸¹Br) | ~ 304.0 |

Characteristic IR Absorption Bands for this compound This table is predictive, based on known data for similar functional groups.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Indole N-H | Stretch | 3400 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (Benzylic) | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ether) | Stretch | 1275 - 1200 |

| C-Br | Stretch | 680 - 515 |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

While a crystal structure for this compound itself is not publicly available, analysis of a closely related derivative, 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole , provides significant insight into the likely solid-state conformation. nih.govresearchgate.net In the structure of this derivative, the indole ring system is essentially planar. The benzyl (B1604629) group adopts a syn-clinal geometry relative to the indole ring, with a dihedral angle of approximately 59.95°. nih.govresearchgate.net The tosyl group, which replaces the hydrogen on the indole nitrogen, is oriented nearly perpendicular to the indole ring system. nih.govresearchgate.net This type of analysis is crucial for understanding intermolecular interactions, such as π-stacking and hydrogen bonding, which govern the crystal packing. researchgate.net Such structural details are invaluable for fields like drug design, where molecular shape is critical for biological activity. nih.gov

Crystallographic Data for the Related Compound 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.317 |

| b (Å) | 15.601 |

| c (Å) | 14.752 |

| β (°) | 90.884 |

| Volume (ų) | 1914.1 |

Challenges and Methodological Advancements in Characterization of Indole Derivatives

The characterization of indole derivatives is not without its challenges. The N-H proton of the indole ring can undergo chemical exchange with solvent protons (like residual water), which can lead to signal broadening or even disappearance in ¹H NMR spectra. hw.ac.uknih.gov This can sometimes complicate spectral interpretation. Furthermore, some indole derivatives can be sensitive to oxidation or light, requiring careful handling during analysis to prevent degradation and the formation of impurities that would interfere with characterization. nih.gov

In mass spectrometry, the fragmentation of indole rings can be complex, though predictable patterns, such as the loss of HCN from the pyrrole (B145914) ring, are well-documented and aid in structural confirmation. scirp.org The presence of multiple functional groups, as in this compound, can lead to competing fragmentation pathways that must be carefully analyzed.

Advancements in spectroscopic techniques continue to overcome these challenges. Higher-field NMR spectrometers enhance signal dispersion and sensitivity, helping to resolve complex multiplets. acs.org Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are now routine and allow for the unambiguous assignment of proton and carbon signals by revealing their correlations. researchgate.net In mass spectrometry, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the analysis of fragile molecules with minimal fragmentation, providing clear molecular ion peaks. nih.gov

Future Research Trajectories and Emerging Trends in 5 Benzyloxy 3 Bromo 1h Indole Chemistry

Innovations in Environmentally Benign Synthetic Methodologies

The chemical industry's increasing focus on sustainability is steering the development of greener synthetic routes for 5-(Benzyloxy)-3-bromo-1H-indole. Traditional bromination and synthesis methods often rely on hazardous reagents and solvents, prompting a shift towards more eco-friendly alternatives.

Future research is likely to concentrate on the adoption of methodologies that reduce waste, improve energy efficiency, and utilize less toxic substances. Key areas of innovation include:

Microwave-Assisted Synthesis: This technique offers a significant advantage over conventional heating by drastically reducing reaction times and often improving yields. rsc.org The application of microwave irradiation to the synthesis and bromination of the 5-(benzyloxy)-1H-indole core can lead to more efficient and environmentally friendly processes. rsc.org

Green Brominating Agents: The use of hazardous molecular bromine is being phased out in favor of safer alternatives. Research into reagents like N-bromosuccinimide (NBS) in greener solvents, or systems such as aqueous CaBr2-Br2 which allow for the recycling of the brominating agent, are promising avenues. researchgate.net The development of solid brominating agents or catalytic systems that minimize the formation of brominated byproducts is a critical goal.

Solvent Selection: A move away from chlorinated and other volatile organic compounds towards greener solvents like diethyl carbonate or even aqueous systems is a key trend. rsc.org The ideal solvent would not only be environmentally benign but also facilitate easy separation and purification of the final product.

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Optimization of microwave parameters for the synthesis of this compound. |

| Green Brominating Agents | Reduced toxicity and waste, potential for recyclability. | Development of novel, stable, and selective brominating agents. researchgate.net |

| Alternative Solvents | Lower environmental impact, improved safety profile. | Exploration of bio-derived solvents and aqueous reaction media. rsc.org |

Exploration of Undiscovered Catalytic Transformations and C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis, offering a more atom-economical and efficient way to create complex molecules. organic-chemistry.org For this compound, the exploration of novel catalytic transformations and C-H activation strategies holds immense potential for creating diverse analogues.

Future research will likely focus on:

Directing Group Strategies: The use of directing groups to control the regioselectivity of C-H functionalization on the indole (B1671886) nucleus is a well-established strategy. nih.gov Research into new, easily attachable and removable directing groups will enable the selective functionalization of specific C-H bonds in this compound, opening up new avenues for derivatization.

Transition-Metal Catalysis: Catalysts based on transition metals like palladium, rhodium, and cobalt are at the forefront of C-H activation research. amazonaws.comrsc.org The development of novel catalysts with enhanced reactivity and selectivity for the C-H bonds of the indole ring will be a major focus. This could lead to the direct introduction of various functional groups, bypassing traditional multi-step synthetic sequences.

Enantioselective C-H Functionalization: The synthesis of chiral derivatives of this compound is a significant challenge. Future research will likely explore the use of chiral catalysts to achieve enantioselective C-H functionalization, providing access to a wider range of stereochemically defined compounds. rsc.org

| Catalytic Strategy | Potential Application to this compound | Future Research Focus |

| Directing Group-Assisted C-H Activation | Selective functionalization of the benzene (B151609) or pyrrole (B145914) ring C-H bonds. | Design of novel and traceless directing groups. nih.gov |

| Transition-Metal Catalysis | Direct arylation, alkylation, or amination at various positions. | Development of more efficient and selective catalysts. amazonaws.comrsc.org |

| Enantioselective C-H Functionalization | Synthesis of chiral derivatives for applications in medicinal chemistry and materials science. | Design of new chiral ligands and catalytic systems. rsc.org |

Integration of Advanced Computational Chemistry for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, the application of advanced computational methods can significantly accelerate the discovery and development of new derivatives and reactions.

Key areas where computational chemistry will play a crucial role include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netnih.govnih.gov This information can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic strategies.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving this compound. Understanding the reaction pathway can help in optimizing reaction conditions and designing more efficient catalysts.

Predictive Synthesis: By simulating the reactivity of this compound with various reagents, computational methods can help in predicting the feasibility and outcome of new reactions, thereby reducing the need for extensive experimental screening.

| Computational Method | Application to this compound | Expected Outcomes |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic properties, and spectroscopic data. researchgate.netnih.govnih.gov | A deeper understanding of the molecule's chemical behavior. |

| Reaction Mechanism Studies | Elucidation of the pathways of catalytic C-H functionalization reactions. | Rational design of improved catalytic systems. |

| Predictive Synthesis | In silico screening of potential reactions and reagents. | Acceleration of the discovery of new derivatives and synthetic methods. |

Interdisciplinary Research with Material Science and Chemical Biology (excluding biological activity endpoints)

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly in the fields of material science and chemical biology.

Future research in these areas could involve:

Material Science Applications: Functionalized indoles have shown promise in the development of organic electronics and photophysical materials. The benzyloxy and bromo substituents on the indole core of this compound provide handles for further modification, allowing for the tuning of its electronic and optical properties. Research could focus on incorporating this moiety into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Chemical Biology Probes: The indole scaffold is a common motif in biologically active molecules. nih.gov While excluding direct biological activity endpoints, research can focus on the development of this compound derivatives as chemical probes to study biological systems. nih.govbohrium.com The bromo- and benzyloxy- groups can be used for further functionalization with reporter groups (e.g., fluorophores, biotin) or reactive handles for target identification studies. These probes can be valuable tools for understanding protein-protein interactions or elucidating the function of specific enzymes without being a therapeutic agent themselves.

| Interdisciplinary Field | Potential Application of this compound | Research Direction |

| Material Science | Building block for organic electronic and photophysical materials. | Synthesis and characterization of novel indole-based materials with tailored properties. |

| Chemical Biology | Scaffold for the development of chemical probes. | Design and synthesis of functionalized derivatives for use as tools in chemical biology research. nih.govbohrium.com |

Q & A

Q. What are the common synthetic routes for preparing 5-(Benzyloxy)-3-bromo-1H-indole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole scaffold. A benzyloxy group is introduced at position 5 via a protecting-group strategy (e.g., benzylation of a hydroxylated indole precursor), followed by regioselective bromination at position 3. For bromination, electrophilic aromatic substitution using -bromosuccinimide (NBS) in dichloromethane is common. Alternatively, CuI-catalyzed azide-alkyne cycloaddition (click chemistry) can append functional groups to pre-brominated indoles, as seen in analogous compounds (e.g., 5-bromo-3-triazolyl-indoles) . Example Protocol :

- Dissolve 5-hydroxy-1H-indole in DMF, add benzyl bromide and a base (e.g., KCO) to introduce the benzyloxy group.

- Brominate using NBS in CHCl at 0°C to 25°C.

- Purify via flash chromatography (70:30 EtOAc:hexanes). Typical yields range from 25%–50%, depending on reaction optimization .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- H/C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and benzyloxy methylene protons (δ 4.5–5.0 ppm). The absence of NH stretching (~3400 cm) in IR indicates -substitution if applicable .

- HRMS : Molecular ion peaks (e.g., [M+H]) validate the molecular formula. For example, a compound with CHBrNO would show m/z ≈ 296.0 .

- TLC : Monitor reaction progress using R values (e.g., 0.22–0.30 in EtOAc:hexanes) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the 3-position of the indole ring, and how can they be addressed?

- Methodological Answer : Regioselectivity in indole bromination is influenced by electronic and steric factors. The 3-position is inherently reactive due to the electron-rich pyrrole ring, but competing bromination at positions 2 or 6 can occur. Strategies include:

- Directing Groups : Use of electron-withdrawing groups (e.g., benzyloxy at position 5) to deactivate competing sites .

- Solvent/Reagent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the 3-position.

- Low-Temperature Bromination : Slow addition of NBS at 0°C minimizes side reactions.

Example : In 5-bromo-3-(methylthio)-1H-indole, bromination at position 5 precedes functionalization at position 3, leveraging steric hindrance .

Q. How can computational chemistry aid in predicting the reactivity of this compound in further functionalization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways:

- Electrophilic Aromatic Substitution (EAS) : Calculate Fukui indices to identify nucleophilic sites. For example, the 3-bromo substituent may direct incoming electrophiles to positions 2 or 6.

- Cross-Coupling Reactions : Simulate Suzuki or Buchwald-Hartwig coupling kinetics to predict feasibility. The bromine atom serves as a leaving group, enabling Pd-catalyzed coupling with boronic acids or amines .

Case Study : Analogous indoles (e.g., 5-bromo-7-azaindoles) have been used in coupling reactions to synthesize bis-indolyl methanones, guided by computational insights .

Q. What are the best practices for refining the crystal structure of this compound using SHELX or OLEX2?

- Methodological Answer : For X-ray crystallography:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-H atoms.

- Use the TWIN and BASF commands for handling twinned data.

- Validate with R < 0.05 and wR < 0.15 .

- Visualization in OLEX2 : Generate displacement ellipsoid plots (30% probability level) and H-bonding networks .

Example : The crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde (CCDC-2191474) refined with SHELXL-2018/3 achieved R = 0.0293 .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Methodological Answer : Low yields (e.g., 25% in ) often stem from:

- Incomplete Benzylation : Ensure stoichiometric excess of benzyl bromide (1.5–2.0 eq) and prolonged reaction times (12–24 h).

- Side Reactions : Monitor bromination intermediates via TLC. If dimerization occurs, reduce reaction temperature or use radical inhibitors.

- Purification Losses : Optimize column chromatography gradients (e.g., stepwise increase to 100% EtOAc) .

Optimization Example : Switching from DMF to PEG-400 as a co-solvent improved yields in triazole-appended indoles by enhancing CuI catalyst activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.